9,10-Secocholesta-5,7,10(19)-triene-1,3-diol, (1b,3b,5Z,7E)-
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Overview
Description
9,10-Secocholesta-5,7,10(19)-triene-1,3-diol, (1b,3b,5Z,7E)-: is a steroidal compound with a molecular formula of C27H44O2 . It belongs to the class of secosteroids, which are steroids with one of the rings in their structure broken. This compound is structurally similar to vitamin D3 and has significant biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Secocholesta-5,7,10(19)-triene-1,3-diol typically involves the modification of cholesterol or similar steroidal precursors. One common method is the photochemical cleavage of the steroid ring, followed by selective hydroxylation at the 1 and 3 positions. The reaction conditions often require UV light exposure and the presence of specific catalysts to achieve the desired cleavage and hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale photochemical reactors and advanced purification techniques to ensure the high purity of the final product. The process is optimized to maximize yield and minimize by-products, often involving continuous flow systems for efficiency.
Chemical Reactions Analysis
Types of Reactions
9,10-Secocholesta-5,7,10(19)-triene-1,3-diol: can undergo various chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: : Reduction of double bonds to single bonds.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 9,10-Secocholesta-5,7,10(19)-triene-1,3-dione .
Reduction: : Formation of 9,10-Secocholesta-5,7,10(19)-triene-1,3-diol with saturated double bonds.
Substitution: : Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
9,10-Secocholesta-5,7,10(19)-triene-1,3-diol: has several applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of other steroidal compounds.
Biology: : Studied for its role in cellular processes and signaling pathways.
Medicine: : Investigated for potential therapeutic uses, particularly in the context of vitamin D metabolism and related disorders.
Industry: : Utilized in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through vitamin D receptor (VDR) activation . Upon binding to VDR, it modulates gene expression and influences various biological processes, including calcium homeostasis, immune function, and cell proliferation.
Comparison with Similar Compounds
9,10-Secocholesta-5,7,10(19)-triene-1,3-diol: is structurally similar to calcitriol (1,25-dihydroxyvitamin D3) and ergocalciferol (vitamin D2) . it differs in its specific hydroxylation pattern and biological activity. While calcitriol is the active form of vitamin D3, 9,10-Secocholesta-5,7,10(19)-triene-1,3-diol serves as an intermediate in its synthesis.
List of Similar Compounds
Calcitriol (1,25-dihydroxyvitamin D3)
Ergocalciferol (vitamin D2)
Cholecalciferol (vitamin D3)
24,25-Dihydroxyvitamin D3
Properties
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25?,26-,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCOWSQAMBJIW-SCEGRCEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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